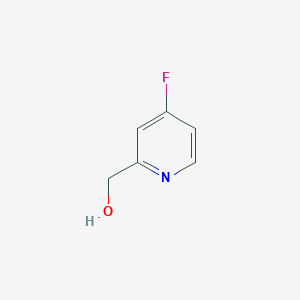

(4-Fluoropyridin-2-yl)methanol

Description

(4-Fluoropyridin-2-yl)methanol is a fluorinated pyridine derivative with a hydroxymethyl group at the 2-position and a fluorine atom at the 4-position of the pyridine ring.

Propriétés

IUPAC Name |

(4-fluoropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQZUEVUKMUVLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Fluoropyridines, a class of compounds to which (4-fluoropyridin-2-yl)methanol belongs, have been studied for their potential biological applications.

Mode of Action

Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring. They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues.

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications.

Activité Biologique

(4-Fluoropyridin-2-yl)methanol, an aromatic compound characterized by the presence of a fluorinated pyridine moiety linked to a hydroxymethyl group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHFN, with a molecular weight of 139.14 g/mol. Its structure features a hydroxymethyl group (-CHOH) attached to a pyridine ring, which enhances its potential for various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 139.14 g/mol |

| Functional Groups | Hydroxymethyl, Fluorine |

| Solubility | Soluble in polar solvents |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances binding affinity to various receptors and enzymes, influencing multiple biochemical pathways. The hydroxymethyl group can participate in hydrogen bonding, further modulating the compound's activity.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against bacterial and fungal pathogens. For instance, preliminary investigations suggest that this compound may also demonstrate similar efficacy.

Anticancer Potential

Research has shown that this compound could serve as a potential anticancer agent. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Pharmacokinetic Profile

A pharmacokinetic study conducted on a closely related compound revealed important insights into its bioavailability and clearance rates. The study administered doses of 1 mg/kg intravenously and 5 mg/kg orally in female Balb/C mice. The results indicated that the compound had a bioavailability of 21% when administered orally, with a longer half-life compared to other tested compounds .

| Parameter | Value |

|---|---|

| Dose (i.v.) | 1 mg/kg |

| Dose (p.o.) | 5 mg/kg |

| Bioavailability | 21% |

| Half-life | 1.12 hours |

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of pyridine derivatives, including this compound. These studies aim to correlate specific structural features with biological activity, providing insights into how modifications can enhance efficacy against targeted diseases .

Table: Structure–Activity Relationships

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Promising lead compound |

| (4-(5-Fluoropyridin-2-yl)phenyl)methanol | Moderate cytotoxicity | Similar structure with varied effects |

| (3-(2-Fluoropyridin-4-yl)phenyl)methanol | Potential anti-inflammatory | Different substitution pattern |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on their structural proximity to (4-Fluoropyridin-2-yl)methanol, differing primarily in substituents or functional groups. Key differences in synthesis, physicochemical properties, and applications are highlighted.

(4-Methoxypyridin-2-yl)methanol

- Structure : Methoxy (-OCH₃) substituent at the 4-position instead of fluorine.

- Synthesis : Typically involves nucleophilic substitution or reduction of corresponding esters. For example, methoxy-substituted pyridines are often synthesized using alkoxy precursors under basic conditions .

- Properties: Molecular Weight: 153.15 g/mol (vs. ~139.11 g/mol for this compound). Polarity: The methoxy group increases electron density on the pyridine ring, enhancing solubility in polar solvents compared to the fluorine-substituted analog.

- Applications : Used as intermediates in pharmaceuticals and agrochemicals due to their stability and tunable reactivity .

(4-Chloro-5-fluoropyridin-2-yl)methanol

- Structure : Chlorine at the 4-position and fluorine at the 5-position.

- Synthesis : Halogenation reactions (e.g., using chlorinating agents like PCl₅) followed by functional group modifications. Palladium-catalyzed cross-coupling may also be employed .

- Properties: Molecular Weight: 161.56 g/mol.

- Applications : Precursor for antiviral or antibacterial agents, leveraging halogenated pyridines’ bioactivity .

(2-Aminopyridin-4-yl)methanol

- Structure: Amino (-NH₂) group at the 2-position.

- Synthesis : Reduction of nitriles or reductive amination of ketones. highlights a related imidazo[1,2-a]pyridine synthesis using triethylamine-catalyzed cyclization .

- Properties: Basicity: The amino group increases basicity, making this compound more reactive in acid-catalyzed reactions. Hydrogen Bonding: Enhanced solubility in protic solvents due to H-bonding capability.

- Applications : Building block for heterocyclic scaffolds in drug discovery .

(4-Fluorophenyl)(2-(pyridin-2-yl)phenyl)methanone

- Structure: Methanone (C=O) group instead of methanol (-CH₂OH).

- Synthesis : Palladium-catalyzed C–H activation, as described in , using potassium persulfate and Pd(OAc)₂ .

- Properties :

- Molecular Weight : Higher (~300 g/mol) due to the aromatic ketone structure.

- Electronic Effects : The ketone group deactivates the pyridine ring, reducing nucleophilic substitution rates.

- Applications : Intermediate in photophysical materials or kinase inhibitors .

Physicochemical and Functional Differences

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point/Solubility Trends |

|---|---|---|---|---|

| This compound | C₆H₆FNO | ~139.11 | 4-F, 2-CH₂OH | High polarity; soluble in polar solvents |

| (4-Methoxypyridin-2-yl)methanol | C₇H₉NO₂ | 153.15 | 4-OCH₃, 2-CH₂OH | Increased solubility in organic solvents |

| (4-Chloro-5-fluoropyridin-2-yl)methanol | C₆H₅ClFNO | 161.56 | 4-Cl, 5-F, 2-CH₂OH | Moderate polarity; halogen-driven stability |

| (2-Aminopyridin-4-yl)methanol | C₆H₈N₂O | 124.14 | 2-NH₂, 4-CH₂OH | High solubility in aqueous/organic mixes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.